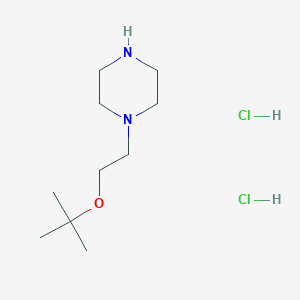

1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride” include a molecular weight of 259.22 and a purity of 95%. It is a powder at room temperature . The IUPAC name is 1- (2- (tert-butoxy)ethyl)piperazine dihydrochloride .科学的研究の応用

- Applications :

- Antibacterial and Antifungal Activities : Researchers have investigated the antibacterial and antifungal properties of this compound against various microorganisms. While it exhibits moderate activity, further optimization could lead to novel antimicrobial agents .

- Anticancer Potential : The conformational flexibility of the piperazine ring and its interactions with macromolecules make it an attractive scaffold for anticancer drug design .

- Antiparasitic and Antihistamine Properties : The compound’s structural features contribute to its potential as an antiparasitic agent and an antihistamine .

- Antidepressant Activity : Some studies suggest that piperazine derivatives may have antidepressant effects .

- Role as Building Blocks : The compound, along with its N-Boc piperazine analogs, serves as a versatile intermediate in the synthesis of diverse organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Drug Discovery : Incorporating the piperazine ring into drug candidates allows for easy modification, favorable interactions, and adjustment of physicochemical properties. Researchers consider it an important strategy in drug discovery .

- Sustainable Synthesis of Tertiary Butyl Esters : Researchers have developed a method for directly introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactors. This approach enhances the synthesis of tertiary butyl esters, including piperazine derivatives .

- Interaction with Macromolecules : The polar nitrogen atoms in the piperazine ring contribute to its biological activities by facilitating interactions with biological targets .

- Modifiability and Water Solubility : The compound’s ease of modification, proper alkalinity, and water solubility make it attractive for drug design .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Intermediates

Flow Microreactor Systems

Biological and Pharmacological Studies

Safety and Hazards

作用機序

Target of Action

Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Mode of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Action Environment

It’s known that the compound is a solid powder at room temperature . It’s also soluble in water , which could potentially influence its action and efficacy.

特性

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxy]ethyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O.2ClH/c1-10(2,3)13-9-8-12-6-4-11-5-7-12;;/h11H,4-9H2,1-3H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKSDEFKIUZKEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCN1CCNCC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2399734.png)

![1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2399737.png)

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2399738.png)

![N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2399741.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399742.png)

![2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2399745.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2399750.png)

![2-(1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2399753.png)